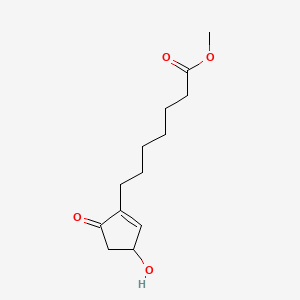

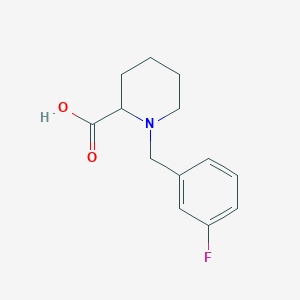

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their potential as biological compounds and their utility in drug synthesis. The 1,2,4-triazole core is a versatile scaffold that can be modified to produce compounds with a variety of biological activities.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various starting materials to introduce different substituents onto the triazole ring. In the case of the related compounds mentioned in the provided papers, the synthesis involves the reaction of 1,2,4-triazoles with other reagents such as 2-chloro-N-phenylacetamides in the presence of polyethylene glycol (PEG-400) to yield compounds like 2-[4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazol-3-ylthio]-N-phenylacetamide with good yields and environmental friendliness . Although the specific synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is not detailed, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed using modern physical-chemical methods such as IR, NMR, and elemental analysis . These techniques allow for the detailed characterization of the compounds, ensuring that the desired modifications have been successfully made to the triazole ring.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are designed to introduce various functional groups to the core structure. For instance, the reaction of 1,2,4-triazoles with chloroacetamides in PEG-400 leads to the formation of N-phenylacetamide derivatives . The choice of reagents and conditions can lead to a wide range of different compounds, each with unique chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by the substituents attached to the triazole ring. These properties are crucial for the compounds' potential use as drugs, as they affect solubility, stability, and reactivity. The salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, for example, are synthesized using various organic and inorganic bases, which can lead to differences in their solubility and reactivity . The specific physical and chemical properties of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide would need to be determined using similar analytical methods.

Scientific Research Applications

Synthesis and Characterization

- A study detailed the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride. These compounds were further reacted to afford various derivatives, characterized by spectroscopic methods, suggesting a pathway for developing novel compounds with potential biological activities (Panchal & Patel, 2011).

Antimicrobial Activities

- Novel triazole derivatives were synthesized and evaluated for their antimicrobial activities against Candida species and pathogenic bacteria. Some derivatives showed potent activities, highlighting the antimicrobial potential of 1,2,4-triazole derivatives (Altıntop et al., 2011).

Antitubercular Agents

- A series of 1,2,3-triazole-adamantylacetamide hybrids were synthesized and evaluated against Mycobacterium tuberculosis. One particular hybrid demonstrated promising antitubercular activity with a MIC of 3.12 μg/mL, suggesting the potential for developing new antitubercular agents (Addla et al., 2014).

Antiexudative and Anticancer Activities

- Pyrolin derivatives of N-acetamides, incorporating the 1,2,4-triazol moiety, were synthesized and showed significant antiexudative properties, with some derivatives exceeding the reference drug in activity. This indicates the potential for developing new therapeutic agents (Chalenko et al., 2019).

Energetic Materials

- Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials were synthesized, characterized, and evaluated for thermal stability and detonation performance. This research contributes to the development of safer and more efficient energetic materials (Yu et al., 2017).

properties

IUPAC Name |

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-2(10)6-4-7-3(5)8-9-4/h1H3,(H4,5,6,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOUZJMBBMFBNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398507 |

Source

|

| Record name | N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80616-55-3 |

Source

|

| Record name | N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)